4-Iodobutanenitrile

Descripción

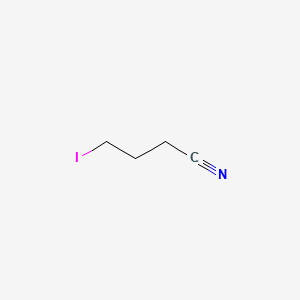

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINCVBWHUGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301380 | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-73-7 | |

| Record name | 6727-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodobutanenitrile and Its Analogues

Direct Synthesis Approaches

Direct methods for the preparation of 4-iodobutanenitrile often involve the introduction of the iodo and nitrile functionalities in a controlled manner. These approaches are sought after for their efficiency and potential for stereochemical control.

Asymmetric Synthesis Protocols Utilizing Acid Catalysis

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound and its analogues, acid catalysis plays a crucial role in achieving enantioselectivity. Chiral Brønsted acids or Lewis acids can be employed to create a chiral environment that directs the formation of one enantiomer over the other. rsc.orgsigmaaldrich.comnih.govfrontiersin.org For instance, one method describes the synthesis of this compound using an asymmetric approach that incorporates hydrochloric acid as a reagent. This type of catalysis is fundamental in preparing optically active compounds that are often required in pharmaceutical and materials science applications. The use of "designer acids," which are combinations of Lewis and Brønsted acids, can offer enhanced reactivity and selectivity. nih.gov

Halogen Exchange Reactions for Iodination (e.g., from Brominated Precursors)

A prevalent and effective method for synthesizing this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jp This SN2 reaction involves treating a precursor, such as 4-bromobutanenitrile or 4-chlorobutanenitrile, with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone. manac-inc.co.jpvulcanchem.com The equilibrium of the reaction is driven by the poor solubility of the resulting sodium or potassium chloride/bromide in acetone, which precipitates out of the solution.

This method is widely applicable to primary and secondary alkyl halides. manac-inc.co.jp For example, a study demonstrated the synthesis of a related compound by reacting 4-bromobutanenitrile with an iodide source in THF. uni-muenchen.de The choice of solvent is critical, with acetone, methanol, and acetonitrile (B52724) being common options. manac-inc.co.jp

Table 1: Halogen Exchange Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Bromobutanenitrile | Sodium Iodide | Acetone | This compound |

| 4-Chlorobutanenitrile | Potassium Iodide | Acetone | This compound |

This table is generated based on the principles of the Finkelstein reaction.

Alternative Preparative Routes and Optimization Strategies

Beyond direct synthesis, other routes can be employed to produce this compound. One such method involves the reaction of bromoacetic acid chloride with lysine. Additionally, cyano-substituted alkyl radicals can be generated from this compound by treatment with hexamethylditin, which can then undergo further reactions. mdpi.com

Optimization of synthetic routes is crucial for industrial applications. This can involve modifying reaction conditions such as temperature, reaction time, and the ratio of reactants and catalysts. For example, in the synthesis of other nitrogen-containing heterocycles, optimization of parameters like temperature and catalyst loading has been shown to significantly improve yields. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for promoting radical reactions and preparing heterocyclic compounds. mdpi.comresearchgate.net

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is a primary goal in any synthetic procedure. For this compound, purification can be accomplished through techniques like column chromatography. uni-muenchen.de In one documented procedure, purification of a crude product using column chromatography on silica (B1680970) with a hexane (B92381):ethyl acetate (B1210297) eluent resulted in a 71% yield of the desired product as a colorless oil. uni-muenchen.de Another method, following the reaction of bromoacetic acid chloride with lysine, is reported to produce this compound in high yield and purity.

The optimization of reaction parameters is key to maximizing both purity and yield. This can involve a systematic study of variables such as temperature, solvent, and catalyst concentration. For instance, the optimization of an ethylene (B1197577) production plant involved adjusting feedstock flow rates and steam-to-hydrocarbon ratios to increase profit, which is analogous to optimizing for yield in a chemical synthesis. tdl.org Similarly, the synthesis of 4,6-dinitrobenzofuroxan was optimized by adjusting nitration temperature, reactant ratios, and reaction time, leading to a significant increase in both crude and purified yields. researchgate.net Such systematic optimization strategies are directly applicable to the synthesis of this compound to ensure the production of a high-purity product in high yield. ulisboa.ptorgsyn.orgcetjournal.it

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromobutanenitrile |

| 4-Chlorobutanenitrile |

| Bromoacetic acid chloride |

| Lysine |

| Sodium iodide |

| Potassium iodide |

| Acetone |

| Methanol |

| Acetonitrile |

| Hexamethylditin |

| 4,6-Dinitrobenzofuroxan |

| Hydrochloric acid |

| 2-Chlorobenzene |

| Cyclobutanones |

| THF (Tetrahydrofuran) |

| Ethyl acetate |

Advanced Reactivity and Mechanistic Investigations of 4 Iodobutanenitrile in Organic Transformations

Radical-Mediated Reactions

The carbon-iodine bond in 4-iodobutanenitrile is relatively weak, making it a suitable precursor for generating alkyl radicals. This section explores the generation of cyano-substituted alkyl radicals from this compound and their subsequent transformations, highlighting the utility of this compound in constructing complex molecular architectures through radical-mediated processes.

The generation of radicals from precursors is a fundamental step in many synthetic transformations. rsc.orgmasterorganicchemistry.com In the case of this compound, the primary method for generating the 3-cyanopropyl radical involves homolytic cleavage of the C-I bond. mdpi.comresearchgate.net

A well-established method for initiating radical reactions from alkyl halides involves the use of organotin reagents, such as hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃). mdpi.comresearchgate.net When heated, hexamethylditin can generate trimethyltin (B158744) radicals, which then abstract the iodine atom from this compound to produce the 3-cyanopropyl radical.

In a study by Nanni and coworkers, cyano-substituted alkyl radicals were generated by treating this compound with hexamethylditin in t-butylbenzene at 150 °C. mdpi.comresearchgate.net This method provides a reliable entry into radical cascades, where the initially formed radical can undergo a series of subsequent reactions. mdpi.com The use of organotin compounds, while effective, has drawbacks related to toxicity, which has led to the development of alternative, tin-free methods for radical generation. mdpi.comnih.gov

Once generated, the 3-cyanopropyl radical can participate in intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems. nih.govcas.cnresearchgate.netrsc.org These cascades involve the radical adding to an internal π-system, creating a new ring and another radical, which can then propagate the reaction.

A notable application of this compound is in the synthesis of complex heterocyclic structures like cyclopentaquinoxalines. mdpi.com In a reaction cascade, the 3-cyanopropyl radical, generated from this compound and hexamethylditin, adds to an isonitrile. mdpi.comresearchgate.net This addition forms an imidoyl radical, which then undergoes a 5-exo cyclization onto the pendant cyano group to yield a cyclic iminyl radical. mdpi.comresearchgate.net This iminyl radical can further cyclize onto an aromatic nucleus, and subsequent oxidative rearomatization leads to the formation of cyclopentaquinoxalines in moderate yields. mdpi.comresearchgate.net

Table 1: Iminyl Radical-Facilitated Annulation

| Reactants | Reagents | Conditions | Product | Yield |

|---|

Data sourced from research by Nanni and co-workers. mdpi.comresearchgate.net

The 3-cyanopropyl radical can also be utilized in the formation of carbocyclic systems. Radical cyclization is a powerful method for constructing five- and six-membered rings. cas.cn While specific examples detailing the direct cyclization of the 3-cyanopropyl radical from this compound to simple cyclopentanes are less common in the provided context, the principles of radical cyclization suggest its feasibility. The process would involve the intramolecular addition of the alkyl radical to a suitably positioned alkene or alkyne within the same molecule. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for forming five-membered rings.

Intramolecular Cyclization Cascades

Iminyl Radical-Facilitated Annulations (e.g., to Cyclopentaquinoxalines)

Organometallic Chemistry and Catalysis

Organometallic chemistry involves compounds with metal-carbon bonds and plays a crucial role in catalysis. wikipedia.orguga-editions.com Organometallic complexes are widely used to catalyze a vast array of industrial and laboratory-scale chemical reactions, including hydrogenation, polymerization, and carbon-carbon bond-forming reactions. wikipedia.orgtdx.catresearchgate.net The versatility of organometallic catalysts stems from the ability to tune their electronic and steric properties by modifying the ligands surrounding the metal center. tdx.cat While the provided search results focus heavily on the radical reactivity of this compound, its participation in organometallic catalytic cycles is a plausible area of its chemical utility. For instance, the carbon-iodine bond in this compound could potentially undergo oxidative addition to a low-valent transition metal center, a key step in many cross-coupling reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexamethylditin |

| Cyclopentaquinoxalines |

| Cyclopentanes |

| Trimethyltin radical |

| 3-Cyanopropyl radical |

| Imidoyl radical |

| Iminyl radical |

| Isonitrile |

Formation and Reactivity of Organozinc Reagents Derived from this compound

Organozinc compounds are a cornerstone in organic synthesis, valued for their balance of reactivity and functional group tolerance. thieme-connect.de The formation of organozinc reagents from this compound involves the direct insertion of zinc metal into the carbon-iodine bond. This process is significantly facilitated by using an activated form of zinc, such as Rieke® Zinc, which is produced by the reduction of ZnCl₂ with potassium. wikipedia.org This high reactivity allows the reaction to proceed with organic iodides, bromides, and even chlorides, which are typically less reactive. riekemetals.com The resulting organozinc halide, 3-cyanopropylzinc iodide, is generally prepared in situ and used directly for subsequent reactions. wikipedia.org These tetrahydrofuran (B95107) solutions of organozinc halides are typically stable for several months when stored under an inert atmosphere. thieme-connect.de

The general reaction can be represented as:

I-(CH₂)₃-CN + Zn* → IZn-(CH₂)₃-CN (where Zn represents activated zinc)*

A significant advantage of organozinc chemistry is the high degree of functional group compatibility. thieme-connect.de Prior to the development of activated zinc, organozinc reagents were often prepared via transmetalation from more reactive organolithium or Grignard reagents, a process incompatible with many functional groups. The use of Rieke® Zinc, however, allows for the direct formation of organozinc reagents in the presence of sensitive functionalities such as nitriles, esters, amides, ketones, ethers, and sulfides. riekemetals.com

The nitrile group in this compound is well-tolerated during the formation of the corresponding organozinc reagent. This compatibility is crucial, as it preserves the cyano functionality for further synthetic transformations. Research has shown that while functionalized organozinc reagents, including those with cyano groups, can be successfully formed and used in subsequent reactions like multicomponent couplings, their reactivity can be influenced by the specific functionality. beilstein-journals.org For instance, in certain three-component reactions, a cyanated organozinc compound was observed to provide only trace amounts of the desired product, highlighting that functional group tolerance in formation does not always translate to equivalent reactivity in subsequent steps. beilstein-journals.org The presence of lithium chloride (LiCl) has been identified as essential for the efficiency of subsequent coupling reactions involving organozinc reagents derived from alkyl halides. beilstein-journals.org

Table 1: Functional Group Tolerance in the Formation of Organozinc Reagents

| Functional Group | Compatibility with Rieke® Zinc | Typical Precursor |

| Nitrile (-CN) | High | This compound |

| Ester (-COOR) | High | Bromo- or Iodoesters |

| Ketone (-COR) | High | Bromo- or Iodoketones |

| Amide (-CONR₂) | High | Bromo- or Iodoamides |

| Ether (-OR) | High | Bromo- or Iodoethers |

| Sulfide (B99878) (-SR) | High | Bromo- or Iodosulfides |

Cross-Coupling Reactions

This compound, as an organoiodide, is an excellent substrate for a variety of cross-coupling reactions, which are fundamental processes for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. rsc.org These reactions typically involve the coupling of an organohalide with an organometallic reagent, mediated by a palladium(0) catalyst. nobelprize.org The general catalytic cycle proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation : A ligand from an organometallic coupling partner is transferred to the palladium(II) center, displacing the halide. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgresearchgate.net

These methods have become indispensable for synthesizing a vast range of molecules, including pharmaceuticals, natural products, and advanced materials. researchgate.net

The Suzuki-Miyaura reaction is a specific type of palladium-catalyzed cross-coupling that joins an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction is prized for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. wikipedia.orglibretexts.org

In the context of this compound, the reaction would involve its coupling with a suitable organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org The base is essential for the activation of the organoboron compound, facilitating the transmetalation step.

General Scheme:

I-(CH₂)₃-CN + R-B(OH)₂ --(Pd catalyst, Base)--> R-(CH₂)₃-CN + I-B(OH)₂

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups onto the butanenitrile scaffold. rsc.org

Table 2: Example Suzuki-Miyaura Coupling Partners for this compound

| Organoboron Reagent | R-Group | Resulting Product Class |

| Phenylboronic acid | Phenyl | Aryl-substituted nitrile |

| 2-Thiopheneboronic acid | 2-Thienyl | Heteroaryl-substituted nitrile |

| Vinylboronic acid | Vinyl | Alkenyl-substituted nitrile |

| Methylboronic acid | Methyl | Alkyl-substituted nitrile |

Silicon-based cross-coupling reactions, often referred to as Hiyama couplings, represent an environmentally benign alternative to other methods due to the low toxicity and natural abundance of silicon. rsc.org These reactions typically couple an organohalide, like this compound, with an organosilicon compound. rsc.org

A key feature of these reactions is the requirement of an activating agent, usually a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicate (B1173343) species. gelest.com This activated species is crucial for the transmetalation step with the palladium catalyst. rsc.org The reaction is compatible with various organosilanes, including aryl-, alkenyl-, and alkylsilanes. gelest.com The development of these protocols has been heavily dependent on designing organosilicon reagents that effectively undergo transmetalation. rsc.org

General Scheme:

I-(CH₂)₃-CN + R-SiR'₃ --(Pd catalyst, Activator)--> R-(CH₂)₃-CN + I-SiR'₃

This methodology provides a robust route for forming carbon-carbon bonds, and its application has been demonstrated in the synthesis of complex molecules. illinois.edursc.org

Oxidative cross-coupling represents a modern and atom-economical approach to bond formation, often involving the coupling of two different C-H bonds or a C-H bond with an organometallic partner. nih.govchemrxiv.org Unlike traditional cross-couplings that start with pre-functionalized substrates, these methods can directly form new bonds, though challenges in controlling reactivity and selectivity remain. nih.govrsc.org

In a potential application involving this compound, its derived organometallic reagent (e.g., the organozinc or organoboron species) could be coupled with another nucleophilic partner in the presence of an oxidant. Alternatively, direct C-H functionalization reactions could be envisioned. For instance, gold-catalyzed oxidative cross-coupling has been developed for arylboronates and arylsilanes, demonstrating excellent functional group tolerance. Another strategy involves using an iodine(III) reagent like iodobenzene (B50100) diacetate as an oxidant to promote the coupling of C-H bonds via a radical process. sioc-journal.cn Biocatalytic approaches using enzymes like cytochrome P450s are also emerging to control the selectivity of oxidative C-C bond formation. nih.gov These advanced methods provide a streamlined pathway for constructing complex molecular architectures. nih.gov

Silicon-Based Cross-Coupling Processes

Nucleophilic Substitution and Addition Reactions

The chemical behavior of this compound is largely dictated by its two primary functional groups: the alkyl iodide and the nitrile. The carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic attack, leading to substitution reactions. msu.edu Simultaneously, the polarized carbon-nitrogen triple bond of the nitrile group allows for nucleophilic additions. uomustansiriyah.edu.iqwikipedia.org

The primary alkyl iodide structure of this compound favors the S\N2 mechanism for nucleophilic substitution. msu.edu In this process, a nucleophile attacks the carbon atom bearing the iodine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Common nucleophiles such as hydroxide (B78521), amines, and thiols can displace the iodide ion. vulcanchem.com For instance, reacting this compound with sodium or potassium cyanide in an ethanolic solution under reflux would yield pentanedinitrile, extending the carbon chain by one. chemguide.co.uk It is crucial to use a non-aqueous solvent like ethanol, as the presence of water could lead to the formation of 4-hydroxybutanenitrile (B1346138) due to the presence of hydroxide ions. chemguide.co.uk

The nitrile group, being strongly polarized, renders its carbon atom electrophilic. uomustansiriyah.edu.iq This allows for nucleophilic addition reactions. For example, Grignard reagents can add to the nitrile to form imines, which can then be hydrolyzed to produce ketones. wikipedia.org Other nucleophiles like water, alcohols, and amines can also add to the nitrile group under specific conditions, often requiring acid or base catalysis. wikipedia.org

Oxidation and Reduction Chemistry of the Nitrile and Alkyl Iodide Moieties

Both the nitrile and the alkyl iodide functionalities of this compound can undergo oxidation and reduction, offering pathways to a variety of other functional groups.

Conversion to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. uomustansiriyah.edu.iq This transformation can be achieved under either acidic or basic aqueous conditions. uomustansiriyah.edu.iqlibretexts.org In an acidic medium, the reaction proceeds through protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion, which after protonation and tautomerization yields an amide. libretexts.org This amide is then further hydrolyzed to a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgsavemyexams.com

Additionally, primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution. savemyexams.compressbooks.publibretexts.orglardbucket.org

Reductive Transformations of Nitriles

The nitrile group is readily reduced to a primary amine. doubtnut.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, converting the cyano group into a -CH₂NH₂ group. libretexts.orgdoubtnut.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium black, or platinum dioxide is also an effective and often more economical method for reducing nitriles to primary amines. wikipedia.org Depending on the reaction conditions, the intermediate imine can sometimes be attacked by the amine product, leading to the formation of secondary and tertiary amines. wikipedia.org

It is also possible to achieve a partial reduction of the nitrile to an aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgwikipedia.org

One-Pot and Multicomponent Reactions Featuring this compound

The dual functionality of this compound makes it an excellent candidate for one-pot and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates. wikipedia.org MCRs involve three or more reactants coming together to form a product that incorporates most of the atoms of the starting materials. tcichemicals.com

Tandem Reactions for Complex Molecular Architectures

Tandem reactions, also known as cascade or domino reactions, involve a series of consecutive reactions where the product of one step becomes the reactant for the next, all occurring in a single pot. numberanalytics.com These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials, increasing efficiency and reducing waste. numberanalytics.com The reactivity of this compound allows it to participate in tandem sequences. For instance, a nucleophile could first displace the iodide, and then the introduced functionality could react with the nitrile group, or vice-versa, leading to the formation of complex heterocyclic structures. The development of such tandem processes is a significant area of research, aiming to create intricate molecules with high selectivity. mdpi.compreprints.org

Synthesis of Sulfonyl-Containing Compounds (e.g., Sulfones)

Sulfones can be synthesized through various methods, including the oxidation of sulfides or through C-S coupling reactions. organic-chemistry.orgjchemrev.com In the context of this compound, a plausible route to a sulfone would involve a nucleophilic substitution reaction. The iodide can be displaced by a sulfinate salt (RSO₂⁻) to directly form a sulfone, a reaction known as sulfonylation. jchemrev.com

Alternatively, a two-step sequence can be envisioned. First, a thiol (RSH) or thiolate (RS⁻) displaces the iodide to form a thioether (sulfide). This sulfide can then be oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or other peroxy acids. organic-chemistry.org Recent advancements have focused on developing greener catalytic systems for this oxidation, utilizing molecular oxygen as the oxidant. isct.ac.jp

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Nucleophile (e.g., CN⁻, OH⁻, RNH₂) | Substituted Butanenitrile | Nucleophilic Substitution (S\N2) |

| This compound | Grignard Reagent (RMgX) then H₂O | Ketone | Nucleophilic Addition |

| This compound | H₃O⁺ or OH⁻, then H₃O⁺ | 4-Iodobutyric Acid | Nitrile Hydrolysis |

| This compound | 1. LiAlH₄ 2. H₂O | 5-Iodopentan-1-amine | Nitrile Reduction |

| This compound | 1. RSO₂⁻Na⁺ | 4-Sulfonylbutanenitrile | Nucleophilic Substitution |

| This compound | 1. RS⁻Na⁺ 2. Oxidizing Agent (e.g., H₂O₂) | 4-Sulfonylbutanenitrile | Substitution then Oxidation |

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural analysis of organic molecules like 4-iodobutanenitrile. pressbooks.pub It provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. pressbooks.pub

Advanced ¹H, ¹³C, and Heteronuclear NMR for Structural Assignment

The structural integrity of this compound is unequivocally established through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the carbon chain exhibit distinct chemical shifts, which are influenced by their local electronic environment. Protons closer to the electron-withdrawing nitrile group are deshielded and appear at a higher chemical shift (further downfield) compared to those adjacent to the iodine atom. A typical ¹H NMR spectrum would show multiplets for the methylene (B1212753) groups, with their integration values corresponding to the number of protons. The chemical shifts for protons adjacent to an iodine atom typically fall in the range of 2-4 ppm. orgchemboulder.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. savemyexams.com For this compound, four distinct signals are expected, corresponding to the four carbon atoms. The carbon of the nitrile group (C≡N) appears in a characteristic region of the spectrum, typically between 110-125 ppm. savemyexams.com The carbon atom bonded to the iodine (C-I) will also have a specific chemical shift, generally in the sp³ region but influenced by the heavy atom effect of iodine. The remaining two methylene carbons will have signals in the aliphatic region of the spectrum. careerendeavour.com

| Carbon Type | Typical Chemical Shift (ppm) |

| -C≡N | 100 - 125 |

| -CH₂-I | 0 - 40 |

| -CH₂- | 10 - 50 |

| -CH₂-CN | 15 - 30 |

This table presents typical chemical shift ranges for the carbon environments found in this compound.

Heteronuclear NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignment. pressbooks.pubcolumbia.edu HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the signals observed in the ¹H and ¹³C spectra. columbia.edu HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton and confirming the placement of the iodo and cyano functional groups. libretexts.org

Application of NMR in Reaction Monitoring and Mechanistic Studies

The non-invasive and quantitative nature of NMR spectroscopy makes it an invaluable tool for monitoring chemical reactions in real-time. rptu.dechemrxiv.org By acquiring NMR spectra at regular intervals during a reaction, chemists can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. magritek.commagritek.com This provides detailed kinetic data and can help in optimizing reaction conditions to maximize yield and minimize byproducts. magritek.com

For instance, in the synthesis of this compound, NMR can be used to follow the progress of the reaction, ensuring that the starting material has been fully consumed and that the desired product has been formed. magritek.com Furthermore, advanced NMR techniques, such as those involving isotopic labeling, can be employed to elucidate reaction mechanisms. nih.gov By selectively replacing an atom with its NMR-active isotope (e.g., ¹³C), it is possible to trace the fate of that atom throughout the reaction, providing definitive evidence for proposed mechanistic pathways. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule. bellevuecollege.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups in a molecule. bellevuecollege.edu In the FT-IR spectrum of this compound, the most prominent and diagnostic absorption is that of the nitrile (C≡N) group. This bond exhibits a sharp and intense stretching vibration in the region of 2260-2210 cm⁻¹. spectroscopyonline.com The presence of this distinct peak is a strong indicator of a nitrile-containing compound. spectroscopyonline.com

Other characteristic absorptions include the C-H stretching vibrations of the methylene groups, which typically appear in the 3000-2850 cm⁻¹ region. libretexts.org The C-I stretching vibration is expected to occur at lower frequencies, generally below 600 cm⁻¹, due to the heavy mass of the iodine atom.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N Stretch | 2260 - 2210 | Strong, Sharp |

| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C-I Stretch | < 600 | Medium to Weak |

This table summarizes the key FT-IR absorption bands for the functional groups in this compound.

Raman Spectroscopy and Enhanced Techniques

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing bonds that are non-polar or weakly polar. novantaphotonics.com The nitrile group (C≡N) in this compound also gives a strong signal in the Raman spectrum, often in a similar region to the IR absorption. mdpi.com The symmetric vibrations of the carbon backbone can also be observed. horiba.com

Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal, allowing for the detection of very low concentrations of the analyte. This could be particularly useful for studying the interaction of this compound with surfaces or in complex matrices. researchgate.net Two-dimensional correlation spectroscopy (2D-COS) applied to Raman data can help in discerning subtle chemical interactions. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. neu.edu.tr

For this compound (C₄H₆IN), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (194.95 g/mol ). nih.gov A key feature in the mass spectrum of an iodine-containing compound is the presence of a characteristic isotopic pattern. Iodine has only one stable isotope, ¹²⁷I, so the M+1 peak will primarily be due to the natural abundance of ¹³C. However, the high mass of iodine makes the molecular ion peak easily identifiable.

High-Resolution Mass Spectrometry for Exact Mass Determination

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. researchgate.net UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. Molecules or parts of molecules that absorb light in this region are known as chromophores. For this compound, the relevant chromophores are the carbon-iodine (C-I) bond, which can undergo n→σ* transitions, and the nitrile group (-C≡N), which can exhibit a weak n→π* transition, typically in the UV region.

Fluorescence spectroscopy is a complementary and often more sensitive technique that measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. biocompare.com While all molecules that fluoresce must first absorb light, not all absorbing molecules will fluoresce. The utility of fluorescence spectroscopy for this compound would depend on whether it, or a derivative, exhibits significant fluorescence upon excitation. The specificity of fluorescence comes from using a particular excitation wavelength and observing the resulting emission profile. biocompare.com

Table 3: Comparison of UV-Vis Absorption and Fluorescence Spectroscopy

| Feature | UV-Vis Absorption Spectroscopy | Fluorescence Spectroscopy |

|---|---|---|

| Phenomenon | Measures the amount of light absorbed by a sample as a function of wavelength. wikipedia.org | Measures the emission of light from a sample after it has absorbed light. |

| Process | Ground State → Excited State | Excited State → Ground State |

| Information | Provides information about the presence of chromophores and can be used for quantitative analysis via the Beer-Lambert law. researchgate.netwikipedia.org | Highly sensitive and specific; provides information on the electronic structure and environment of the fluorescing species. biocompare.comproteus-instruments.com |

| Applicability | Applicable to any compound that absorbs in the UV-Vis range (a chromophore). wikipedia.org | Applicable only to compounds that fluoresce (fluorophores). |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals and many transition metal ions. bruker.comlibretexts.orgwikipedia.org As a diamagnetic molecule with all its electrons paired, this compound is EPR-silent and will not produce an EPR signal on its own.

However, EPR spectroscopy is an invaluable tool for studying the potential formation of radical intermediates derived from this compound. bruker.com For instance, if the relatively weak carbon-iodine bond were to undergo homolytic cleavage due to heat or light (photolysis), it would generate a butanenitrile radical and an iodine radical. EPR would be the definitive method to detect and identify these transient radical species. wikipedia.orgnih.gov The resulting EPR spectrum can provide detailed information about the radical's electronic structure, the identity of nearby atoms through hyperfine interactions, and its concentration. bruker.comnih.gov

Table 4: Role of EPR Spectroscopy in Studying this compound Chemistry

| Application | Description |

|---|---|

| Direct Detection | Not applicable to the ground-state this compound molecule. |

| Radical Intermediate Analysis | The primary method for detecting and identifying any paramagnetic or radical species formed from this compound during a chemical reaction or degradation process. bruker.com |

| Structural Information | Analysis of the EPR spectrum (e.g., g-factor and hyperfine coupling constants) can help elucidate the structure and environment of the radical intermediate. libretexts.org |

| Kinetic Studies | Can be used to monitor the formation and decay of radical species, providing insights into reaction kinetics and mechanisms. bruker.com |

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray Diffraction (XRD) is the most powerful and widely used technique for the analysis of crystalline solids. researchgate.net It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. iastate.edu The applicability of XRD to this compound is entirely dependent on its ability to be prepared as a crystalline solid, as it is a liquid at room temperature. If cooled to a suitable temperature to induce crystallization, its structure can be investigated.

There are two main XRD techniques:

Single-Crystal X-ray Diffraction (SCXRD): This method is used when a suitable single crystal of the compound can be grown. It provides the most complete structural information, including precise bond lengths, bond angles, and the absolute configuration of the molecule, yielding a definitive three-dimensional structure. iastate.edu

X-ray Powder Diffraction (XRPD): This technique is used on a microcrystalline powder sample. americanpharmaceuticalreview.com While it provides less structural detail than SCXRD, XRPD is invaluable for identifying the crystalline phase of a material by generating a characteristic diffraction pattern that serves as a unique "fingerprint." malvernpanalytical.comforcetechnology.com It is also widely used to assess the phase purity of a crystalline sample. iastate.eduamericanpharmaceuticalreview.com

Table 5: Information Obtainable from X-ray Diffraction Analysis of Crystalline this compound

| Technique | Sample Type | Information Provided |

|---|---|---|

| Single-Crystal XRD (SCXRD) | Single crystal | Complete 3D molecular structure, lattice parameters, bond lengths, bond angles, stereochemistry. iastate.edu |

| X-ray Powder Diffraction (XRPD) | Polycrystalline powder | Crystalline phase identification, phase purity assessment, lattice parameters, crystallite size. iastate.edumalvernpanalytical.com |

Chromatographic Techniques for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a liquid mixture. wikipedia.org It is particularly well-suited for compounds like this compound that are non-volatile or thermally sensitive, making it a powerful alternative or complement to GC. thermofisher.com The technique operates by pumping a liquid sample mixture (carried by a mobile phase) at high pressure through a column packed with a solid adsorbent (the stationary phase). wikipedia.org

Separation is achieved because each component in the mixture interacts with the stationary phase differently, causing them to travel through the column at different speeds. wikipedia.org For a moderately polar compound like this compound, a common HPLC method would be Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org

As the separated components elute from the column, they pass through a detector, most commonly a UV-Vis detector, which records the signal. openaccessjournals.com The resulting chromatogram shows a series of peaks, where the time at which a peak appears (retention time) helps to identify the compound, and the area of the peak is proportional to its concentration, allowing for precise quantitative analysis. thermofisher.comopenaccessjournals.com HPLC is thus an essential tool for assessing the purity of this compound and for its purification on a preparative scale. nih.govresearchgate.net

Table 6: Key Aspects of HPLC for the Analysis of this compound

| Component/Parameter | Role in Analysis |

|---|---|

| Stationary Phase | Typically a non-polar material like C18-silica for RP-HPLC, which separates components based on their hydrophobicity. wikipedia.org |

| Mobile Phase | A polar solvent mixture (e.g., water/acetonitrile) whose composition can be adjusted to optimize the separation. wikipedia.org |

| Pump | Delivers the mobile phase through the system at a constant, high pressure, ensuring reproducible results. wikipedia.org |

| Detector | Commonly a UV-Vis detector that measures the absorbance of the eluting components at a specific wavelength. openaccessjournals.com |

| Retention Time | The characteristic time it takes for this compound to travel through the column, used for qualitative identification. thermofisher.com |

| Peak Area | Proportional to the amount of the compound, used for quantitative analysis and purity determination. wikipedia.org |

Column Chromatography for Purification

Column chromatography is a cornerstone technique in synthetic organic chemistry for the purification and isolation of compounds from reaction mixtures. fractioncollector.infocolumn-chromatography.com This method separates substances based on the differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.org For this compound, a moderately polar organohalide, column chromatography is an effective method to remove impurities such as starting materials, byproducts, and reaction catalysts. google.comuni-muenchen.de

The success of the purification relies on the appropriate selection of the stationary phase, typically silica (B1680970) gel for compounds of moderate polarity like this compound, and a suitable mobile phase (eluent). column-chromatography.com The principle of separation is based on polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar stationary phase. khanacademy.org

The process involves packing a glass column with the stationary phase, loading the crude sample onto the top of the column, and then passing the mobile phase through the column. youtube.comchemistryviews.org As the solvent mixture runs through the column, the components of the crude mixture separate into bands. These bands are then collected sequentially as fractions, and the fractions containing the purified this compound are combined.

Research findings indicate that silica gel is the most common stationary phase for the purification of this compound and its derivatives. google.comuni-muenchen.de The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). uni-muenchen.de The ratio of these solvents is optimized to achieve the best separation. For instance, a higher proportion of the polar solvent will increase the elution speed of all compounds. In the case of purifying a product from a reaction involving this compound, a solvent system of i-hexane:ethyl acetate (97:3) has been successfully used. uni-muenchen.de For a related derivative, 4-(4-chlorophenyl)-4-iodobutanenitrile, a mixture of petroleum ether/ethyl acetate (40/1) was employed as the eluent.

Below is a table summarizing research findings on the column chromatography conditions used for the purification of compounds structurally related to this compound.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Product of this compound reaction | Silica Gel | i-hexane:ethyl acetate (97:3) | uni-muenchen.de |

| 4-(4-chlorophenyl)-4-iodobutanenitrile | Silica Gel | Petroleum ether/ethyl acetate (40/1) | |

| Product derived from this compound | Silica Gel | Not specified in detail, but involved EtOAc and brine washes before chromatography. | google.com |

| Pyrrolopyridine derivative synthesis (related purification) | Silica Gel | normal-hexane/ethyl acetate (8/1 and 4/1) | google.com |

Theoretical and Computational Chemistry Studies of 4 Iodobutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules with a high degree of accuracy. rsdjournal.org These methods, derived from the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. wikipedia.orgqulacs.org

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in computational chemistry due to its favorable balance between accuracy and computational cost. nrel.govaimspress.com DFT calculations can provide valuable information about the electronic properties and energetics of 4-iodobutanenitrile.

DFT methods are based on the principle that the energy of a system can be determined from its electron density. wikipedia.org This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. nrel.gov For instance, DFT calculations have been successfully employed to study the electronic and geometric structures of other iodine-containing species. rsc.org

Below is a table showcasing typical computed properties for this compound that can be obtained using DFT and other computational methods. nih.gov

| Property | Value | Method |

| Molecular Weight | 195.00 g/mol | PubChem 2.2 |

| XLogP3 | 1.6 | XLogP3 3.0 |

| Monoisotopic Mass | 194.95450 Da | PubChem 2.2 |

| Polar Surface Area | 23.8 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. wikipedia.orgststephens.net.in These methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) theory offer a systematic way to approach the exact solution. ststephens.net.inunipi.it

For a molecule like this compound, ab initio calculations can yield precise information on its geometry, energy, and other electronic properties, serving as a benchmark for less computationally intensive methods. ststephens.net.inarxiv.org The accuracy of these methods is dependent on the level of theory and the size of the basis set used. uniovi.es

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the behavior of molecules over time, providing insights into their conformational preferences and the influence of the surrounding environment. mt.comresearchgate.netmdpi.com

Conformational Analysis and Intramolecular Interactions

Intramolecular interactions, such as steric hindrance and dipole-dipole interactions between the iodine atom and the nitrile group, play a significant role in determining the stability of different conformers. Molecular modeling techniques can be used to calculate the potential energy of each conformation, identifying the most stable arrangements. ntu.edu.tw

Solvent Effects on Reactivity

The solvent in which a reaction takes place can significantly influence its rate and mechanism. wikipedia.orgrsc.org This is due to the differential stabilization of the reactants, transition state, and products by the solvent molecules. researchgate.netwikipedia.org Polar solvents, for example, can stabilize charged intermediates and transition states, which can accelerate certain reactions. libretexts.orgnumberanalytics.com

For reactions involving this compound, the choice of solvent can affect the reactivity of both the iodo and the nitrile functional groups. Computational models can simulate the effect of different solvents by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). rsc.org These simulations help in understanding how solvent polarity and specific solvent-solute interactions can alter the reaction pathway and kinetics. researchgate.netwikipedia.org

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. libretexts.orglibretexts.org Computational chemistry provides powerful tools to elucidate these mechanisms and to characterize the high-energy transition states that connect reactants and products. rsc.orgnumberanalytics.comims.ac.jp

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine or reactions at the nitrile group, computational methods can map out the potential energy surface of the reaction. masterorganicchemistry.com This involves identifying all intermediates and, crucially, the transition states that represent the energy barriers for each elementary step. libretexts.orglibretexts.org The structure and energy of the transition state determine the rate of the reaction. numberanalytics.com Techniques like energy span analysis can further help in identifying the dominant reaction pathway in more complex reaction networks. osti.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for the a priori prediction of the spectroscopic properties of molecules. nih.gov Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate a range of spectroscopic constants with a high degree of accuracy, often at a reduced computational cost compared to other high-level methods. nih.govresearchgate.net For a molecule like this compound, these computational tools can generate a detailed spectral profile before the compound is even synthesized or isolated.

The primary spectroscopic parameters that can be predicted include:

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of this compound. The frequencies correspond to the molecule's vibrational modes, such as the C≡N stretch, C-I stretch, and various C-H bending and stretching modes. These predictions are invaluable for interpreting experimental spectra. researchgate.net

Rotational Constants (Be): These constants are related to the molecule's moments of inertia and are fundamental for analyzing microwave spectra. nih.gov

Equilibrium Geometries (re): Computational methods can determine the lowest energy conformation of the molecule, providing precise bond lengths and angles. nih.gov

Other Spectroscopic Constants: Advanced calculations can also predict anharmonicity constants (ωexe), centrifugal distortion constants (De), and vibration-rotation interaction constants (αe), which allow for a more refined understanding of the rovibrational energy levels of the molecule. nih.govchemrxiv.org

Emerging strategies integrate machine learning (ML) with quantum mechanical calculations. uci.edu These ML models can be trained on large datasets of computed molecular properties to predict spectroscopic features with significantly reduced computational expense while maintaining high accuracy. researchgate.netuci.edu

The table below illustrates the types of spectroscopic data for this compound that can be generated through computational methods.

| Parameter | Predicted Value (Illustrative) | Description |

| Vibrational Frequencies (cm-1) | ||

| C≡N Stretch | ~2250 | The characteristic stretching vibration of the nitrile functional group. |

| C-I Stretch | ~500 | The stretching vibration of the carbon-iodine bond. |

| Rotational Constants (GHz) | Constants related to the molecule's rotation around its principal axes of inertia. | |

| A | 4.5 | |

| B | 0.8 | |

| C | 0.7 | |

| Structural Parameters | ||

| r(C≡N) (Å) | 1.16 | The equilibrium bond length of the carbon-nitrogen triple bond. |

| r(C-I) (Å) | 2.14 | The equilibrium bond length of the carbon-iodine bond. |

Design of Novel Reactions and Catalytic Systems

Computational chemistry is a cornerstone in the modern design of novel reactions and the development of efficient catalytic systems. frontiersin.orgnumberanalytics.com It enables the investigation of reaction mechanisms, the prediction of reaction barriers, and the computational screening of potential catalysts, thereby guiding experimental efforts toward the most promising candidates. frontiersin.orgd-nb.info

A notable example of a novel reaction designed around this compound involves the generation of cyano-substituted alkyl radicals for use in complex cascade reactions. mdpi.comresearchgate.net In a process developed by Nanni and co-workers, this compound serves as a precursor to the 3-cyanopropyl radical. mdpi.comresearchgate.net

The key steps of this computationally-informed reaction design are:

Radical Generation: Treatment of this compound with a radical initiator, such as hexamethylditin, at high temperatures (150 °C) generates the desired cyano-substituted alkyl radical. mdpi.comresearchgate.net

Radical Addition: This radical then adds to an isonitrile, creating an imidoyl radical intermediate. mdpi.comresearchgate.net

Cascade Cyclization: The imidoyl radical undergoes a cascade of cyclization steps. It first closes in a 5-exo manner onto the pendant nitrile group to form a cyclic iminyl radical, which then cyclizes onto an aromatic ring. mdpi.com

Final Product Formation: A final oxidative re-aromatization step yields complex heterocyclic structures like cyclopentaquinoxalines. mdpi.com

Computational methods such as DFT are instrumental in studying such cascade reactions. They can be used to model the geometries of the transition states and intermediates, calculate the activation energies for each step, and rationalize the observed regioselectivity. biorxiv.org This theoretical insight is crucial for optimizing reaction conditions and for extending the methodology to other substrates. By understanding the electronic structure and reactivity of the radical intermediates, chemists can rationally design more efficient and selective synthetic routes. numberanalytics.comd-nb.info

| Step No. | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | This compound, Hexamethylditin | 3-Cyanopropyl radical | - |

| 2 | 3-Cyanopropyl radical, Isonitrile | Imidoyl radical | - |

| 3 | Imidoyl radical | Cyclic iminyl radical | - |

| 4 | Cyclic iminyl radical (after further steps) | - | Cyclopentaquinoxalines |

Applications As a Synthetic Building Block and Future Research Directions

Contribution to the Synthesis of Complex Organic Molecules

The strategic incorporation of 4-iodobutanenitrile into synthetic routes allows for the introduction of a four-carbon chain with a terminal nitrile functionality, which can be further elaborated into various other functional groups.

While direct, extensive examples of this compound in the total synthesis of natural products are not prolifically documented in readily available literature, its utility as a scaffold is evident from its application in constructing key structural motifs found in bioactive natural compounds. For instance, the cyano-substituted alkyl chain is a precursor to various nitrogen-containing heterocycles, which form the core of many alkaloids and other natural products. mdpi.com The development of new synthetic methodologies, such as those involving radical cyclizations, highlights the potential of using simple building blocks like this compound to access complex polycyclic systems analogous to those found in nature. mdpi.comresearchgate.net The synthesis of such scaffolds is a critical step in the total synthesis of natural products and their analogues for biological evaluation. rsc.org

This compound serves as a precursor for synthesizing pharmaceutical intermediates and lead molecules, which are crucial in the drug discovery process. echemi.comjetir.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in pharmacologically active compounds. vulcanchem.com The iodo- group allows for the introduction of the butanenitrile moiety into larger molecules through nucleophilic substitution or cross-coupling reactions. This versatility is valuable in creating libraries of compounds for high-throughput screening to identify new drug candidates. rjppd.org The development of novel synthetic methods can further expand the utility of this compound in generating structurally diverse molecules for medicinal chemistry programs. sioc.ac.cnunistra.fr For example, the synthesis of substituted piperidines, a common scaffold in many pharmaceuticals, can potentially utilize this compound as a starting material.

Scaffolds for Natural Product Synthesis

Development of Novel Synthetic Reagents and Methodologies Based on this compound

The reactivity of this compound has spurred the development of new synthetic methods. For instance, its use in radical-mediated reactions has been explored. Nanni and co-workers demonstrated that treatment of this compound with hexamethylditin generates cyano-substituted alkyl radicals. mdpi.com These radicals can then participate in cascade reactions, such as addition to isonitriles followed by cyclization, to form complex heterocyclic structures like cyclopentaquinoxalines. mdpi.com Such methodologies offer efficient routes to valuable molecular frameworks. The development of new reagents and reaction conditions continues to be an active area of research, aiming to enhance the efficiency, selectivity, and environmental sustainability of organic synthesis. tcichemicals.com

Interdisciplinary Impact and Emerging Research Areas

The applications of this compound and its derivatives are not limited to traditional organic synthesis but extend to interdisciplinary fields like materials science.

Functional organic materials are a cornerstone of modern technology, with applications in electronics, optics, and energy storage. scitechseries.comnanosurf.com The properties of these materials are intrinsically linked to their molecular structure. The incorporation of the cyano group from this compound can influence the electronic and photophysical properties of organic molecules. For example, nitrile-containing compounds can be precursors to π-conjugated systems used in organic semiconductors and light-emitting diodes (OLEDs). wiley.comdeliuslab.com The development of novel synthetic strategies allows for the precise tuning of molecular architecture to achieve desired material properties. uni-augsburg.dewayne.edu Research in this area focuses on creating new materials with enhanced performance for applications such as solar cells and sensors. deliuslab.comalemnis.com

Challenges and Opportunities in this compound Research

Despite its utility, challenges remain in the application and study of this compound. One challenge lies in developing more efficient and scalable synthetic protocols for its preparation. vulcanchem.com While the Finkelstein reaction is a common method, optimizing conditions to maximize yield and purity is an ongoing effort. vulcanchem.com

Opportunities for future research are abundant. A key area is the further exploration of its potential in synthesizing biologically active molecules. vulcanchem.com Systematic screening of derivatives of this compound for antimicrobial, anticancer, or antiviral activity could lead to the discovery of new therapeutic agents. vulcanchem.com Furthermore, its application in catalytic processes, such as cross-coupling reactions to form biaryl or heteroaryl compounds, remains an area with significant potential for development. vulcanchem.com The integration of computational modeling with experimental work can accelerate the discovery of new reactions and applications for this versatile compound. rsc.orgmdpi.com

Prospects for Computational and Experimental Synergy in Future Studies

The advancement of our understanding of this compound and the expansion of its synthetic utility will increasingly rely on the powerful synergy between computational chemistry and experimental validation. acs.orgacs.org This integrated approach allows for the prediction of molecular properties and reaction outcomes, which can then be tested and refined through targeted experiments, ultimately accelerating the discovery and optimization of new chemical transformations. acs.org

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a window into the molecular-level details of chemical processes. acs.orgaip.org For a bifunctional molecule such as this compound, computational models can be invaluable in dissecting the reactivity of its two distinct functional groups: the iodo group and the nitrile group.

Predicting Reaction Pathways and Mechanisms:

DFT calculations can be employed to model the energetics of various potential reaction pathways involving this compound. aip.org For instance, in nucleophilic substitution reactions at the carbon bearing the iodine atom, computational models can predict the activation energies for different nucleophiles, helping to identify the most favorable reaction conditions. rsc.org Similarly, the reactivity of the nitrile group in reactions like cycloadditions or hydrolyses can be computationally explored. d-nb.infomdpi.com Studies on related nitrile-containing compounds have demonstrated that DFT calculations can accurately predict the regioselectivity of cycloaddition reactions, with the results being subsequently confirmed by experimental data. mdpi.com This predictive power can guide synthetic chemists in choosing the right reagents and conditions to achieve a desired outcome, minimizing trial-and-error experimentation.

Understanding Spectroscopic and Structural Properties:

Computational methods are also adept at predicting spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the structure of newly synthesized derivatives of this compound. Furthermore, computational modeling can provide insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity.

Experimental Validation as a Cornerstone:

The predictions made by computational models must be anchored in experimental reality. Experimental techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for characterizing the products of reactions involving this compound and thus validating the computationally predicted outcomes. rsc.orgd-nb.info Kinetic studies, performed using techniques like calorimetry or in-situ monitoring by NMR, can provide crucial data on reaction rates and activation energies, which can be directly compared with the values calculated through computational models. rsc.org A multifaceted approach combining experimental rate measurements with ab initio calculations has been successfully used to determine the kinetic and thermodynamic parameters for SN2 reactions of other iodoalkanes. rsc.org

The following table outlines potential areas where a synergistic computational and experimental approach could be applied to deepen the understanding of this compound's chemistry:

| Research Area of Interest for this compound | Computational Method/Prediction | Experimental Validation Technique |

| Nucleophilic Substitution at the C-I Bond | DFT calculations to determine activation energies and transition state geometries for various nucleophiles. | Kinetic studies using NMR or chromatography to measure reaction rates; product characterization by NMR and mass spectrometry. |

| Cycloaddition Reactions of the Nitrile Group | DFT calculations to predict the regioselectivity and stereoselectivity of reactions with various dipoles. | Isolation and structural elucidation of cycloaddition products using X-ray crystallography and 2D NMR techniques. |

| Catalytic Cross-Coupling Reactions | Modeling of catalytic cycles (e.g., with palladium or nickel catalysts) to understand ligand effects and identify rate-determining steps. acs.org | High-throughput screening of catalysts and ligands; in-situ spectroscopic monitoring of the reaction progress. |

| Conformational Analysis and Reactivity | Calculation of the potential energy surface to identify stable conformers and their relative energies. | Temperature-dependent NMR studies or circular dichroism for chiral derivatives to probe conformational equilibria. |

| Spectroscopic Characterization of Derivatives | Prediction of 1H and 13C NMR chemical shifts and IR vibrational frequencies for novel derivatives. | Comparison of predicted spectra with experimentally obtained spectra (1H NMR, 13C NMR, FT-IR) for structural confirmation. researchgate.net |

By fostering a continuous feedback loop between theoretical predictions and experimental results, researchers can build increasingly accurate models of this compound's behavior. This synergy not only provides a deeper fundamental understanding of its chemical properties but also paves the way for the rational design of new synthetic methodologies and the discovery of novel applications for this versatile building block. acs.org

Q & A

Basic Question: What are the key considerations for synthesizing 4-Iodobutanenitrile with high purity?

Answer:

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, iodination of butanenitrile derivatives often involves nucleophilic substitution using NaI or KI in polar aprotic solvents like DMF or acetonitrile . Post-synthesis purification (e.g., column chromatography or recrystallization) must prioritize minimizing residual iodine or byproducts, confirmed via NMR (¹H/¹³C) and mass spectrometry. For reproducible results, document reagent purity (≥95%), solvent drying methods, and inert atmosphere protocols .

Advanced Question: How can researchers optimize reaction conditions for cobalt-catalyzed cross-coupling reactions involving this compound?

Answer:

Optimization involves systematic variation of catalytic systems (e.g., Co/Ligand ratios), solvent effects (e.g., THF vs. DMSO), and temperature gradients. For instance, highlights a Co-catalyzed coupling where TMP2Zn·2MgCl2·2LiCl enhances reactivity with this compound at 0°C to room temperature. Use design-of-experiments (DoE) approaches to assess interactions between variables. Validate outcomes via kinetic studies (e.g., time-resolved NMR) and DFT calculations to probe mechanistic pathways .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm nitrile (-CN) and iodine positions (e.g., δ ~1.8–2.5 ppm for CH2 groups adjacent to iodine).

- IR Spectroscopy : Verify nitrile stretching (~2240 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (M+ at m/z 195) and fragmentation patterns.

Cross-validate with elemental analysis (C, H, N) and melting point consistency (±1°C) .

Advanced Question: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:

Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) may arise from solvent interactions, tautomerism, or impurities. Conduct variable-temperature NMR to detect dynamic processes. Compare experimental data with computational simulations (e.g., Gaussian for IR/NMR prediction). If contradictions persist, replicate synthesis under stricter anhydrous conditions or use alternative purification methods (e.g., HPLC). Document all anomalies and propose hypotheses for peer review .

Basic Question: What are the best practices for handling and storing this compound in laboratory settings?

Answer:

- Handling : Use PPE (gloves, goggles) in fume hoods due to potential nitrile toxicity and iodine volatility.

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at ≤4°C to prevent photodegradation and hydrolysis.

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaHCO₃) before disposal per institutional guidelines .

Advanced Question: What strategies mitigate iodine leaching in reactions using this compound?

Answer:

Leaching can destabilize catalytic cycles or generate unwanted byproducts. Mitigation strategies include:

- Additives : Silver salts (AgOTf) to scavenge iodide ions.

- Ligand Design : Use chelating ligands (e.g., bipyridines) to stabilize metal catalysts.

- Real-Time Monitoring : In situ Raman or UV-Vis spectroscopy to track iodine release. Compare with control reactions using 4-bromobutanenitrile to isolate iodine-specific effects .

Basic Question: How to design a kinetic study for nitrile-iodide substitution reactions in this compound?

Answer:

- Variable Selection : Vary nucleophile concentration (e.g., NaI) while fixing solvent (DMF) and temperature.

- Sampling Intervals : Aliquot reactions at timed intervals for GC-MS or HPLC analysis.

- Data Modeling : Fit to rate laws (e.g., pseudo-first-order kinetics) and calculate activation energy (Eₐ) via Arrhenius plots. Include error bars for reproducibility assessment .

Advanced Question: How can computational methods predict regioselectivity in functionalizing this compound?

Answer:

Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, predict whether electrophilic attacks favor the nitrile or iodine moiety. Validate with Hammett substituent constants (σ) and compare with experimental substituent effects (e.g., Suzuki coupling yields). Open-source tools like ORCA or commercial software (Gaussian, Schrödinger) enable such analyses .

Basic Question: What statistical methods ensure reproducibility in this compound-based studies?

Answer:

- Replication : Perform triplicate experiments with independent batches.

- Error Analysis : Report standard deviation (SD) or confidence intervals (95% CI) for yields/purity.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.

- Metadata Documentation : Track ambient conditions (humidity, temperature) that may affect hygroscopic reagents .

Advanced Question: How to address conflicting literature data on this compound’s reactivity in cross-coupling reactions?

Answer:

Analyze contradictions by:

- Contextual Factors : Compare solvent systems, catalyst loading, and substrate ratios across studies.

- Mechanistic Reassessment : Propose alternative pathways (e.g., radical vs. polar mechanisms) via isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I).

- Meta-Analysis : Apply PRISMA guidelines ( ) to systematically evaluate biases or methodological inconsistencies in prior work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro